

A Comparative Analysis of Experimental and Theoretical Data for 2-Bromothiophenol

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Compound of Interest

Compound Name: 2-Bromothiophenol

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For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Physicochemical Properties of **2-Bromothiophenol**

This guide provides a detailed cross-reference of experimental and theoretical data for **2-Bromothiophenol**, a key reagent in organic synthesis and drug discovery. By presenting a side-by-side comparison of measured and predicted values for its fundamental physicochemical properties, this document aims to offer a robust resource for researchers utilizing this compound. The information is supplemented with detailed experimental protocols and a visual workflow to facilitate a deeper understanding of the data's context and acquisition.

Data Presentation: A Comparative Overview

A critical aspect of utilizing any chemical compound in a research setting is a thorough understanding of its physical and chemical characteristics. The following tables summarize the available experimental data for **2-Bromothiophenol** and juxtapose it with predicted theoretical values.

Table 1: Physical Properties of **2-Bromothiophenol**

Property	Experimental Value	Theoretical/Predicted Value
Boiling Point	95-96 °C[1]	Not available
	128-130 °C at 25 mmHg[2][3]	
	114-116 °C at 10 mmHg	
Melting Point	220-222 °C (in isopropanol)[2]	Not available
Density	1.573 g/mL at 25 °C[2][3]	Not available
Refractive Index	1.635 at 20 °C[2][3]	Not available

Table 2: Acidity of **2-Bromothiophenol**

Property	Experimental Value	Theoretical/Predicted Value
pKa	Not available	5.90 ± 0.43[2]

Table 3: Spectroscopic Data for **2-Bromothiophenol**

Spectrum	Experimental Data	Theoretical/Predicted Data
¹ H NMR	A spectrum is available, with detailed assignments and coupling constants reported.[4]	Not available
¹³ C NMR	Not available	Not available
Infrared (IR)	A gas-phase IR spectrum is available from the NIST WebBook.[5]	Not available

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for the key experiments cited.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A common and reliable method for its determination is the capillary tube method.

Procedure:

- A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus, which slowly heats the sample.
- The temperature at which the solid first begins to melt and the temperature at which the last of the solid melts are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Procedure:

- A small volume of the liquid is placed in a test tube or a specialized boiling point tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid.
- The setup is gently heated, and the temperature is monitored.
- The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary tube. For measurements at reduced pressure, a vacuum is applied to the system, and the pressure is recorded along with the boiling point.

pKa Determination of Thiols

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For thiols, spectrophotometric or potentiometric titration methods are commonly employed.

Spectrophotometric Titration Procedure:

- A solution of the thiophenol is prepared in a suitable buffer system.
- The UV-Vis spectrum of the solution is recorded at various pH values.
- The pKa is determined by monitoring the change in absorbance at a specific wavelength corresponding to the protonated or deprotonated species and fitting the data to the Henderson-Hasselbalch equation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

^1H and ^{13}C NMR Spectroscopy Procedure:

- A small amount of the **2-Bromothiophenol** sample is dissolved in a deuterated solvent (e.g., CDCl_3).
- The solution is transferred to an NMR tube.
- The NMR spectrum is acquired on a high-field NMR spectrometer.
- The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
- Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

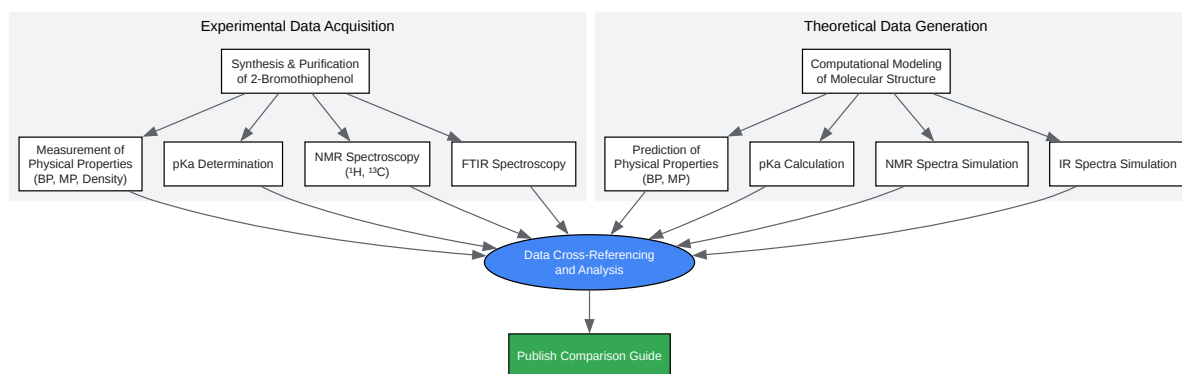
Procedure:

- A background spectrum of the empty sample compartment is recorded.

- For a liquid sample like **2-Bromothiophenol**, a thin film can be prepared between two salt plates (e.g., KBr or NaCl). For a gas-phase spectrum, the sample is introduced into a gas cell.
- The infrared beam is passed through the sample, and the transmitted radiation is detected.
- The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mandatory Visualization

To visually conceptualize the workflow of comparing experimental and theoretical data for a given compound, the following diagram has been generated using the DOT language.



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Caption: Workflow for comparing experimental and theoretical data.

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